N-(naphthalen-1-ylmethyl)cyclohexanamine
Description
N-(Naphthalen-1-ylmethyl)cyclohexanamine is a secondary amine featuring a cyclohexane ring bonded to an amine nitrogen, which is further substituted by a naphthalen-1-ylmethyl group.
Properties
Molecular Formula |
C17H21N |
|---|---|
Molecular Weight |
239.35 g/mol |
IUPAC Name |
N-(naphthalen-1-ylmethyl)cyclohexanamine |
InChI |
InChI=1S/C17H21N/c1-2-10-16(11-3-1)18-13-15-9-6-8-14-7-4-5-12-17(14)15/h4-9,12,16,18H,1-3,10-11,13H2 |
InChI Key |
UJBGPGGAPUZPGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-ylmethyl)cyclohexanamine typically involves the reaction of naphthalen-1-ylmethanol with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-ylmethyl)cyclohexanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.
Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthyl ketones or aldehydes.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
N-(naphthalen-1-ylmethyl)cyclohexanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-ylmethyl)cyclohexanamine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Analogs :
N-Methyl-1-(naphthalen-1-yl)methanamine (CAS 14489-75-9): Structure: Lacks the cyclohexane ring but shares the naphthalen-1-ylmethylamine backbone. Properties: Higher lipophilicity (logP inferred from molecular weight 171.24) compared to cyclohexanamine derivatives . Synthesis: Not detailed in evidence but likely involves reductive amination or alkylation.
N-((Tetrazol-5-yl)methyl)cyclohexanamine :
- Structure : Tetrazole ring replaces naphthalene, introducing hydrogen-bonding capacity.
- Synthesis : Two-step process from chloroacetonitrile and cyclohexylamine, characterized by 2D NMR .
N-(1-Phenylethyl)-1-(phenylethynyl)cyclohexanamine (4y): Structure: Cyclohexanamine substituted with phenylethyl and phenylethynyl groups.
Comparison Table :
| Compound | Core Structure | Key Substituent(s) | Lipophilicity | Key Interactions |
|---|---|---|---|---|
| N-(Naphthalen-1-ylmethyl)cyclohexanamine | Cyclohexanamine | Naphthalen-1-ylmethyl | High | π-π stacking, hydrophobic |
| N-Methyl-1-(naphthalen-1-yl)methanamine | Methylamine | Naphthalen-1-ylmethyl | Moderate | π-π stacking |
| N-((Tetrazol-5-yl)methyl)cyclohexanamine | Cyclohexanamine | Tetrazol-5-ylmethyl | Moderate | Hydrogen bonding |
Physicochemical Properties
- NMR Shifts: Naphthalen-1-ylmethanol (): Aromatic protons resonate at δ 7.20–8.36 ppm, comparable to the target compound’s naphthalene protons . Triazole Derivatives (): Triazole protons appear at δ 8.36 ppm, while naphthalene protons range from δ 7.20–8.61 ppm .
- IR Spectra : N–H stretches (~3260–3300 cm⁻¹) and C=O peaks (~1670 cm⁻¹) in triazole analogs contrast with the target’s absence of carbonyl groups .
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